

commercial suppliers of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone

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Compound of Interest

	3,3',5,5'-
Compound Name:	Tetrakis(trifluoromethyl)benzophenone
	one
Cat. No.:	B1331609

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Technical Guide: 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3,3',5,5'-tetrakis(trifluoromethyl)benzophenone**, a highly fluorinated aromatic ketone. It consolidates information on its commercial availability, physicochemical properties, and potential applications based on its structural characteristics. Due to a lack of specific published experimental protocols for this compound, a representative methodology detailing its potential use in chemical proteomics is provided for illustrative purposes.

Commercial Availability

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is available from several chemical suppliers, catering primarily to research and development quantities.

Supplier	Product Name	Purity	Notes
Thermo Fisher Scientific (Alfa Aesar)	3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone	≥97.5% (GC) or 98%	Often listed as a reactive dye intermediate.
Santa Cruz Biotechnology, Inc.	3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone	-	Marketed for proteomics research applications.
Sigma-Aldrich (Ambeed)	Bis(3,5-bis(trifluoromethyl)phenyl)methanone	97%	Available through the Ambeed catalog.
Apollo Scientific	3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone	-	Specialty chemical supplier.
TCI Chemicals	Bis[3,5-bis(trifluoromethyl)phenyl]methanone	>98.0% (HPLC)	Listed under visible light photoredox catalysts.

Physicochemical and Spectroscopic Data

The quantitative properties of **3,3',5,5'-tetrakis(trifluoromethyl)benzophenone** have been consolidated from supplier data sheets and public chemical databases.

Property	Value	Source(s)
CAS Number	175136-66-0	PubChem, Thermo Fisher, SCBT
Molecular Formula	C ₁₇ H ₆ F ₁₂ O	PubChem, Thermo Fisher, SCBT
Molecular Weight	454.21 g/mol	PubChem, Thermo Fisher, SCBT
IUPAC Name	bis[3,5-bis(trifluoromethyl)phenyl]methanone	PubChem, Thermo Fisher
Appearance	White to pale yellow or pale cream crystals/powder	Thermo Fisher
Melting Point	136.0 - 142.0 °C	Thermo Fisher
Purity	≥97.5%	Thermo Fisher
Solubility	Sparingly soluble in water	Fisher Scientific
InChI Key	GATWMPGNBWPCIIY-UHFFFAOYSA-N	PubChem, Thermo Fisher
Mass Spectrum	Data available	NIST WebBook

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Representative Experimental Protocol: Photo-Affinity Labeling in Proteomics

While specific protocols detailing the use of **3,3',5,5'-tetrakis(trifluoromethyl)benzophenone** are not readily available in published literature, its structural similarity to other benzophenone-based photocrosslinkers suggests potential utility in photo-affinity labeling (PAL) experiments for identifying protein-protein or small molecule-protein interactions. The benzophenone moiety can be photo-activated by UV light (typically ~350-360 nm) to form a reactive triplet diradical, which can then covalently crosslink to nearby C-H bonds of interacting proteins.

The following is a generalized, representative protocol for such an application.

Objective: To identify interacting protein partners of a hypothetical bait protein "Protein X" using a benzophenone-containing crosslinker.

Materials:

- Purified "Protein X"
- Cell lysate or purified potential binding partner proteins
- Crosslinking Agent: A derivative of **3,3',5,5'-tetrakis(trifluoromethyl)benzophenone** functionalized with a reactive group (e.g., N-hydroxysuccinimide ester) for conjugation to Protein X.

- Phosphate-buffered saline (PBS), pH 7.4
- UV lamp (365 nm), such as a Blak-Ray lamp
- SDS-PAGE reagents and equipment
- Mass spectrometry reagents (e.g., trypsin, urea, DTT, iodoacetamide)
- LC-MS/MS equipment

Methodology:

- Conjugation of Crosslinker to Bait Protein:
 1. Dissolve the NHS-ester functionalized benzophenone crosslinker in anhydrous DMSO to a stock concentration of 10 mM.
 2. Prepare a solution of purified Protein X at 1 mg/mL in PBS.
 3. Add the crosslinker solution to the protein solution at a 10-fold molar excess.
 4. Incubate the reaction for 1 hour at room temperature with gentle mixing.
 5. Remove excess, unreacted crosslinker using a desalting column (e.g., Zeba Spin Desalting Columns), exchanging the buffer to fresh PBS.
- Photocrosslinking Reaction:
 1. Combine the conjugated Protein X (bait) with the cell lysate (prey) in a quartz or UV-transparent microcentrifuge tube. A typical ratio is 1:10 by protein mass.
 2. Incubate the mixture for 30 minutes at 4°C to allow for the formation of non-covalent protein complexes.
 3. Place the tube on ice, approximately 5 cm from the 365 nm UV lamp.
 4. Irradiate for 15-30 minutes. Note: Optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.

5. Include a negative control sample that is not exposed to UV light.
- Analysis of Crosslinked Products:
 1. Analyze the reaction products by SDS-PAGE. Compare the UV-irradiated sample to the non-irradiated control. Successful crosslinking will result in the appearance of new, higher molecular weight bands, corresponding to the covalent complex of Protein X and its binding partners.
 2. Excise the high molecular weight bands of interest from the gel.
 - Protein Identification by Mass Spectrometry:
 1. Perform an in-gel tryptic digest of the excised protein bands.
 2. Extract the resulting peptides from the gel matrix.
 3. Analyze the peptide mixture by LC-MS/MS.
 4. Search the resulting tandem mass spectra against a protein database to identify the proteins present in the crosslinked complex. The identification of proteins other than Protein X reveals potential interaction partners.

Visualizations

The following diagrams illustrate the logical workflow of the representative experimental protocol described above.

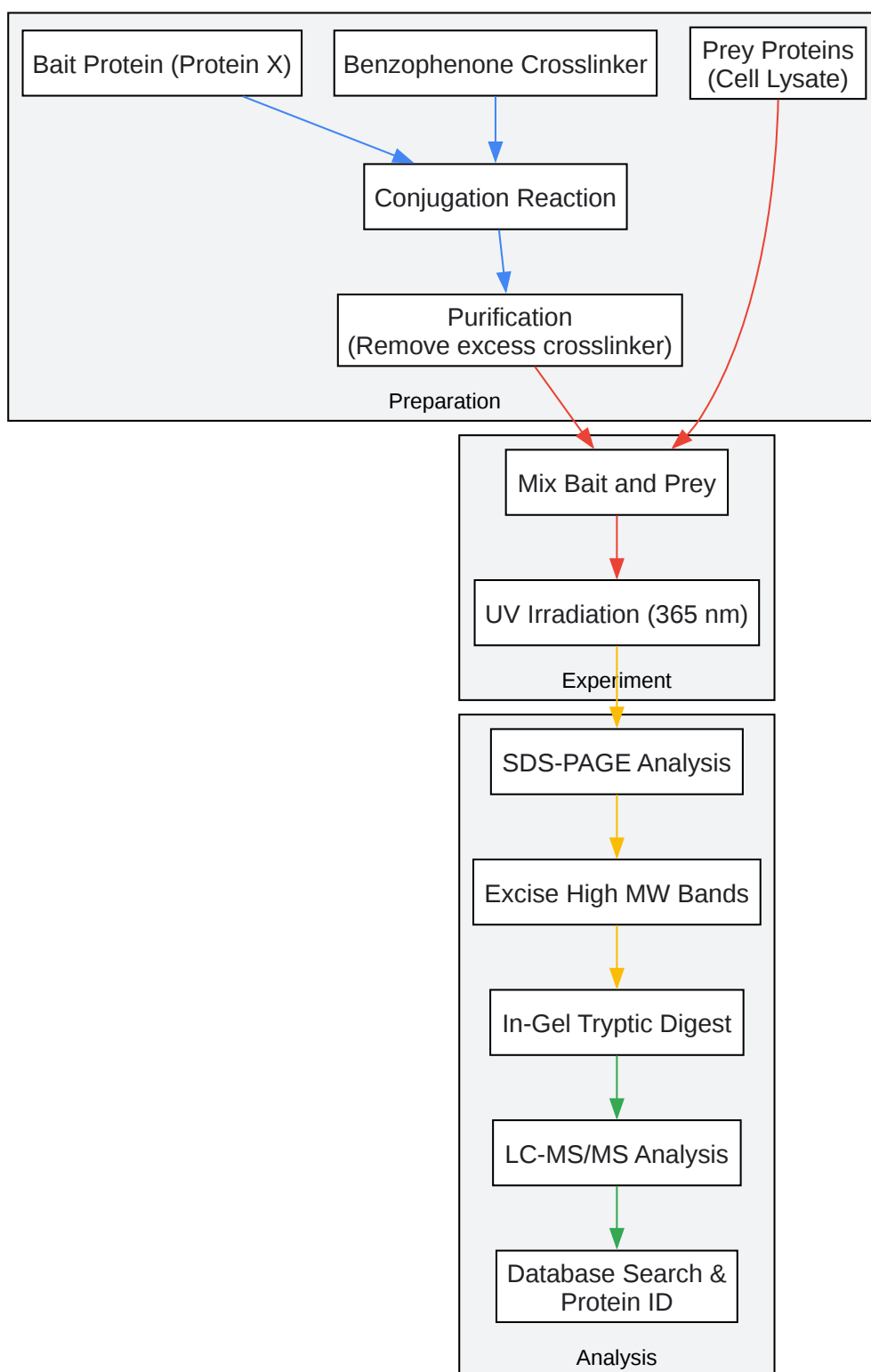


Diagram 1: General Workflow for Photo-Affinity Labeling

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Caption: General workflow for a proteomics photo-affinity labeling experiment.

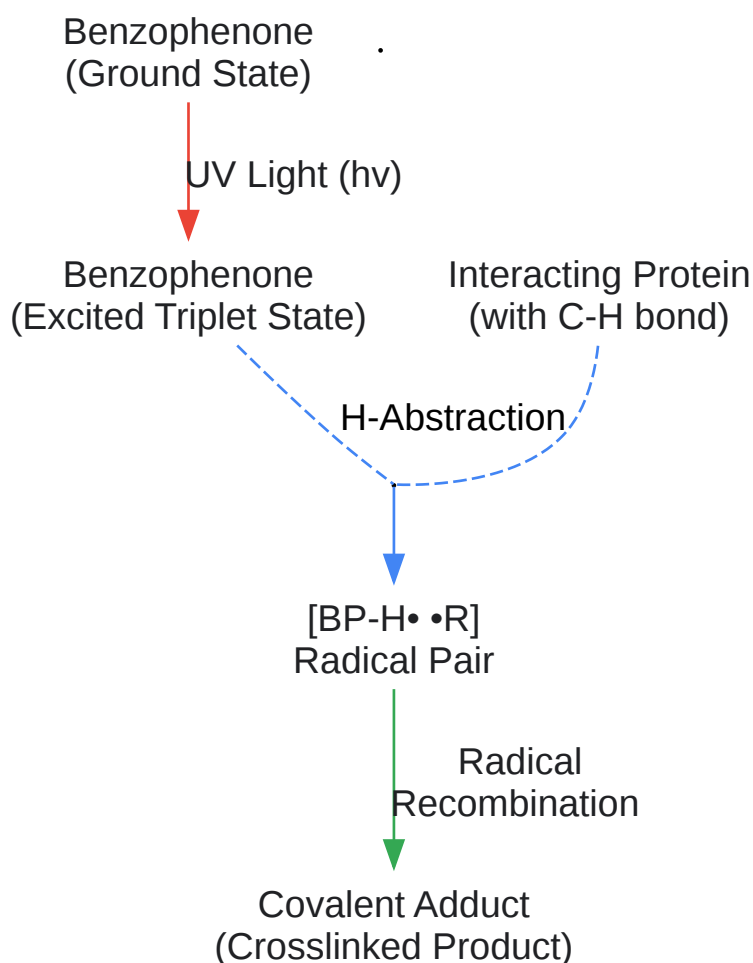


Diagram 2: Chemical Principle of Benzophenone Photocrosslinking

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Caption: Simplified mechanism of benzophenone-mediated photocrosslinking.

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